1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine
Overview
Description
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which is further functionalized with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced by reacting a suitable phenol derivative with a halogenated piperidine under basic conditions.
Borylation: The phenoxy intermediate is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolane moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine undergoes various types of reactions, including:
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Cross-Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl compound.
Scientific Research Applications
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine involves its role as a boronic ester in cross-coupling reactions. The dioxaborolane moiety interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine is unique due to its specific substitution pattern, which combines the reactivity of a boronic ester with the structural features of a piperidine and phenoxy group. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)14-6-8-15(9-7-14)21-16-10-12-20(5)13-11-16/h6-9,16H,10-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKKGIUZJQCTNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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